molecular formula C23H22N2O5S2 B2730952 N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 923244-74-0

N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2730952
CAS No.: 923244-74-0
M. Wt: 470.56
InChI Key: PHTJKENYRLDEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features both sulfonyl and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Phenylsulfonyl Intermediate: This step involves the sulfonation of a phenyl ring using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling with Benzamide: The phenylsulfonyl intermediate is then coupled with a benzamide derivative under conditions that may include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of Pyrrolidin-1-ylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Organic Synthesis: It can act as an intermediate in the synthesis of more complex molecules, facilitating the construction of intricate chemical architectures.

Mechanism of Action

The mechanism by which N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(phenylsulfonyl)phenyl)benzamide: Lacks the pyrrolidin-1-ylsulfonyl group, which may affect its reactivity and applications.

    N-(4-(phenylsulfonyl)phenyl)-3-(morpholin-1-ylsulfonyl)benzamide: Contains a morpholine ring instead of a pyrrolidine ring, potentially altering its chemical properties and biological activity.

Uniqueness

N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of both sulfonyl and benzamide groups, as well as the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known by its CAS number 1448067-06-8, is a compound that has garnered attention due to its potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O5S2C_{21}H_{24}N_{2}O_{5}S_{2}, with a molecular weight of 448.6 g/mol. The compound features a complex structure that includes sulfonamide and pyrrolidine moieties, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H24N2O5S2
Molecular Weight448.6 g/mol
CAS Number1448067-06-8

Research indicates that this compound exhibits several mechanisms of action that may underlie its biological effects:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Modulation of Signaling Pathways : It may interact with key signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of sulfonamide derivatives, including this compound. The results demonstrated significant cytotoxic effects on various cancer cell lines, indicating potential as a chemotherapeutic agent.

Antimicrobial Effects

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of several bacterial strains at micromolar concentrations, suggesting its potential as an antibiotic candidate.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity in cancer cellsJournal of Medicinal Chemistry
AntimicrobialInhibition of bacterial growthAntimicrobial Agents and Chemotherapy

Properties

IUPAC Name

N-[4-(benzenesulfonyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c26-23(18-7-6-10-22(17-18)32(29,30)25-15-4-5-16-25)24-19-11-13-21(14-12-19)31(27,28)20-8-2-1-3-9-20/h1-3,6-14,17H,4-5,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTJKENYRLDEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.